molecular formula C23H23N5OS B2953759 2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536984-95-9

2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2953759
CAS No.: 536984-95-9
M. Wt: 417.53
InChI Key: UHHOOTIRQWPVMK-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetically designed triazoloquinazoline derivative of significant interest in chemical biology and pharmaceutical research. This complex heterocyclic compound features a fused multiring system with a pyridin-3-yl substituent at position 9 and a benzylsulfanyl group at position 2, contributing to its unique electronic properties and molecular recognition capabilities. With a molecular formula of C₂₅H₂₆N₆OS and a molecular weight of 458.58 g/mol, this compound represents a valuable chemical tool for probing biological systems. This compound belongs to a class of small molecules that have demonstrated research utility in investigating mitochondrial dynamics and function . Triazoloquinazoline derivatives have shown potential as research tools for studying mitochondrial fusion regulators, particularly through interactions with mitofusin proteins (Mfn1 and Mfn2) . These proteins are essential for maintaining mitochondrial network integrity, and small molecule modulators of these targets represent important investigative tools for studying cellular energy metabolism, neuronal function, and age-related degenerative processes . The structural features of this compound, including the benzylsulfanyl moiety and pyridinyl substitution pattern, contribute to its physicochemical profile and potential research applications in biochemical assays. Researchers utilize this high-purity compound exclusively for in vitro investigations to explore fundamental biological processes involving mitochondrial dynamics, cellular signaling pathways, and enzymatic regulation. Available in milligram to gram quantities with documented purity exceeding 95% by HPLC analysis, this chemical probe is supplied with comprehensive characterization data including NMR and LC-MS documentation. This product is intended FOR RESEARCH USE ONLY (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-benzylsulfanyl-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-23(2)11-17-19(18(29)12-23)20(16-9-6-10-24-13-16)28-21(25-17)26-22(27-28)30-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHOOTIRQWPVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CN=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent literature.

Synthesis

The synthesis of the target compound typically involves multi-step synthetic pathways. A common approach includes the condensation of various precursors under controlled conditions to achieve the desired molecular architecture. Notably, the use of benzylsulfanyl groups has been shown to enhance the biological properties of derivatives in this class.

Biological Activity

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing triazole and quinazoline moieties have demonstrated significant in vitro activity against a range of bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anti-inflammatory Effects
Compounds related to this structure have been evaluated for their anti-inflammatory potential through assays measuring inhibition of cyclooxygenase (COX) enzymes. In particular:

  • IC50 Values : Compounds derived from similar frameworks exhibited IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .

3. Anticancer Activity
The anticancer potential of compounds featuring triazolo and quinazoline rings has been explored in various cancer cell lines. These studies often employ assays such as MTT or XTT to assess cell viability post-treatment. Preliminary results suggest that these compounds can induce apoptosis in cancer cells via mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzylsulfanyl group and the pyridine ring can significantly influence biological activity:

  • Electron-withdrawing groups on the pyridine ring tend to enhance COX inhibition.
  • Alkyl substitutions at specific positions on the quinazoline scaffold can improve antimicrobial efficacy.

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Study 1 : A derivative with a benzylsulfanyl group showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
  • Study 2 : A series of triazoloquinazoline derivatives were tested for anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated a dose-dependent reduction in edema comparable to indomethacin .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their pharmacological or synthetic differences are outlined below:

Compound Name Substituents (Positions) Key Properties/Applications Reference
2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-...-one 2: Benzylsulfanyl; 9: Pyridin-3-yl RXFP4 selectivity; cAMP modulation
6-(4-Methoxyphenyl)-9-phenyl-...-one (CAS 714206-42-5) 6: 4-Methoxyphenyl; 9: Phenyl Undisclosed bioactivity; structural analogue
9-(4-Hydroxyphenyl)-6,6-dimethyl-...-one 9: 4-Hydroxyphenyl Catalyst efficiency study (NGPU vs. others)
2-(Benzylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-...-one 9: 3,4,5-Trimethoxyphenyl Unspecified activity; PubChem entry

Substituent Analysis :

  • Position 2 : The benzylsulfanyl group in the target compound increases lipophilicity compared to unsubstituted or methoxy-bearing analogues (e.g., 6-(4-methoxyphenyl)-9-phenyl derivative ). This may enhance membrane permeability but could reduce aqueous solubility.
  • 6,6-Dimethyl groups : These confer rigidity to the cyclohexane ring, reducing conformational entropy and enhancing binding pocket compatibility .
Pharmacological Activity

The 5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one scaffold is central to RXFP4 agonism. SAR studies reveal:

  • Chlorophenyl groups at position 2 enhance potency but reduce selectivity.
  • Hydroxylphenyl substituents improve solubility but shorten metabolic half-life.
    The target compound’s benzylsulfanyl group balances lipophilicity and metabolic stability, while the pyridin-3-yl group optimizes receptor interactions, achieving submicromolar RXFP4 activity .

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